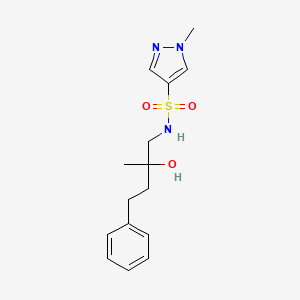
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonylureas. It is widely used in scientific research as a tool to study the mechanisms of action of various biological processes.
Mecanismo De Acción
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide acts as a selective inhibitor of the sulfonylurea receptor 1 (SUR1) and the transient receptor potential melastatin 4 (TRPM4) channels. It binds to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel, leading to the inhibition of insulin secretion. It also inhibits the TRPM4 channel, which is involved in the regulation of calcium signaling and ion homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit insulin secretion by binding to the SUR1 subunit of the KATP channel. It also inhibits the TRPM4 channel, which is involved in the regulation of calcium signaling and ion homeostasis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide has several advantages and limitations for lab experiments. Its selectivity for the SUR1 and TRPM4 channels makes it a useful tool for studying the mechanisms of action of these channels. However, its potency and specificity can vary depending on the experimental conditions, and it may have off-target effects on other channels and receptors.
Direcciones Futuras
There are several future directions for the research on N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide. One direction is to further investigate its mechanisms of action and its effects on other channels and receptors. Another direction is to explore its potential therapeutic applications, such as in the treatment of diabetes and inflammation. Additionally, the development of more potent and selective inhibitors of SUR1 and TRPM4 channels could lead to new insights into the pathophysiology of these channels and the development of novel treatments for related diseases.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide involves the reaction of 4-chlorobutyryl chloride with 2-methyl-4-phenyl-1,3-oxazolidine to form 2-(2-methyl-4-phenyl-1,3-oxazolidin-2-yl)butyryl chloride. This intermediate is then reacted with 4-amino-1-methyl-1H-pyrazole-3-sulfonamide to form the final product.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-pyrazole-4-sulfonamide is widely used in scientific research as a tool to study the mechanisms of action of various biological processes. It has been used as a selective inhibitor of the sulfonylurea receptor 1 (SUR1) and the transient receptor potential melastatin 4 (TRPM4) channels. It has also been used to study the role of SUR1 in the regulation of insulin secretion and the pathophysiology of diabetes.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-15(19,9-8-13-6-4-3-5-7-13)12-17-22(20,21)14-10-16-18(2)11-14/h3-7,10-11,17,19H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRRCPGRRGBTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CN(N=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2790598.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B2790600.png)
![ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate](/img/structure/B2790602.png)
![N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2790604.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2790606.png)
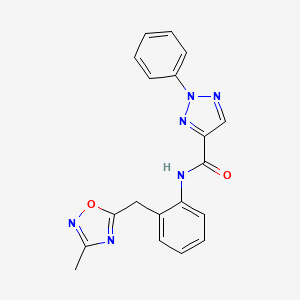
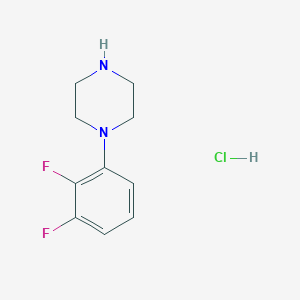
![2-(benzylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2790613.png)
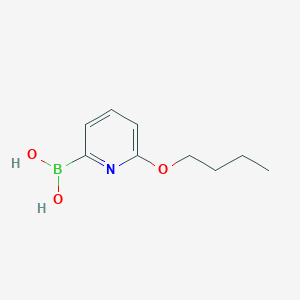
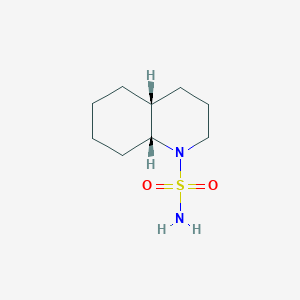
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid](/img/structure/B2790617.png)
![N-Cyclopentyl-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2790618.png)
![5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2790620.png)
![Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate](/img/structure/B2790621.png)